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molecular formula C21H25NO3 B8402941 (1-Methylpiperidin-4-yl)methyl 2-hydroxy-2,2-diphenylacetate CAS No. 57295-18-8

(1-Methylpiperidin-4-yl)methyl 2-hydroxy-2,2-diphenylacetate

Cat. No. B8402941
M. Wt: 339.4 g/mol
InChI Key: MZBRBKNGTICJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947730B2

Procedure details

(1-Methyl-piperidin-4-yl)-methanol (2.58 g, 20 mmol) and hydroxy-diphenyl-acetic acid methyl ester (9.69 g, 40 mmol) are suspended in toluene (65 ml). Molecular sieve 4A (1 g) is added and the mixture is stirred at room temperature for 10 minutes. Sodium (0.08 g) is added and the reaction mixture stirred at 80° C. for 3 hours. Additional sodium (0.1 g) is then added and heating maintained at 80° C. for 18 hours. The reaction mixture is cooled to room temperature, solid filtered off, and washed with ethylacetate. The filtrate is washed once with saturated aqueous NaHCO3 solution (50 ml) and twice with aqueous HCl 1M (25 ml each). The combined acidic aqueous layers are basified with saturated aqueous NaHCO3 solution and solid NaHCO3, the resulting precipitate is removed by filtration, drying under vacuum gives the title product as a white solid (M+H)+:340.09.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
9.69 g
Type
reactant
Reaction Step Two
[Compound]
Name
4A
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.08 g
Type
reactant
Reaction Step Four
Quantity
0.1 g
Type
reactant
Reaction Step Five
Quantity
65 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([CH2:8][OH:9])[CH2:4][CH2:3]1.C[O:11][C:12](=O)[C:13]([OH:26])([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[Na]>C1(C)C=CC=CC=1>[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([CH2:8][O:9][C:12](=[O:11])[C:13]([OH:26])([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:4][CH2:3]1 |^1:27|

Inputs

Step One
Name
Quantity
2.58 g
Type
reactant
Smiles
CN1CCC(CC1)CO
Step Two
Name
Quantity
9.69 g
Type
reactant
Smiles
COC(C(C1=CC=CC=C1)(C1=CC=CC=C1)O)=O
Step Three
Name
4A
Quantity
1 g
Type
reactant
Smiles
Step Four
Name
Quantity
0.08 g
Type
reactant
Smiles
[Na]
Step Five
Name
Quantity
0.1 g
Type
reactant
Smiles
[Na]
Step Six
Name
Quantity
65 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred at 80° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 80° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
solid filtered off
WASH
Type
WASH
Details
washed with ethylacetate
WASH
Type
WASH
Details
The filtrate is washed once with saturated aqueous NaHCO3 solution (50 ml) and twice with aqueous HCl 1M (25 ml each)
CUSTOM
Type
CUSTOM
Details
the resulting precipitate is removed by filtration
CUSTOM
Type
CUSTOM
Details
drying under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN1CCC(CC1)COC(C(C1=CC=CC=C1)(C1=CC=CC=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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